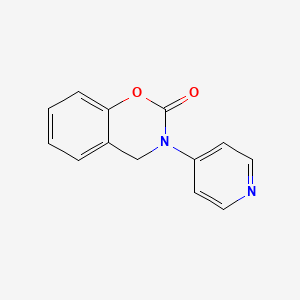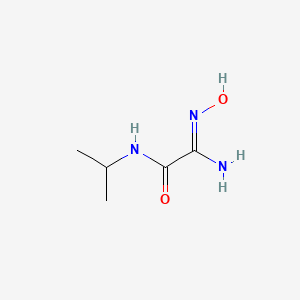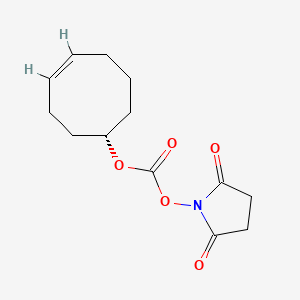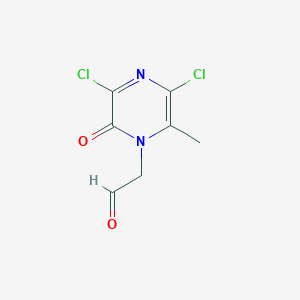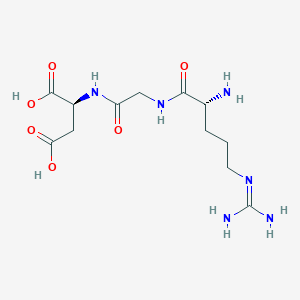
(S)-2-(2-((R)-2-Amino-5-guanidinopentanamido)acetamido)succinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2-(®-2-Amino-5-guanidinopentanamido)acetamido)succinic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, guanidino, and carboxyl groups. These functional groups contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(®-2-Amino-5-guanidinopentanamido)acetamido)succinic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core succinic acid structure, followed by the sequential addition of amino and guanidino groups. Common reagents used in these steps include protecting groups to ensure selective reactions at specific sites. Reaction conditions often involve controlled temperatures and pH levels to optimize yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(S)-2-(2-(®-2-Amino-5-guanidinopentanamido)acetamido)succinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or guanidino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in various derivatives with modified functional groups.
科学的研究の応用
(S)-2-(2-(®-2-Amino-5-guanidinopentanamido)acetamido)succinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to amino acid metabolism.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of (S)-2-(2-(®-2-Amino-5-guanidinopentanamido)acetamido)succinic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the guanidino group can form hydrogen bonds and ionic interactions with active sites, influencing enzyme kinetics and signaling pathways.
類似化合物との比較
Similar Compounds
Allylamine: An organic compound with a simpler structure but similar reactivity due to the presence of an amino group.
Amoxicillin Related Compound G: A derivative of amoxicillin with structural similarities in the amino and carboxyl groups.
Uniqueness
(S)-2-(2-(®-2-Amino-5-guanidinopentanamido)acetamido)succinic acid is unique due to its combination of multiple functional groups, which confer a high degree of reactivity and versatility. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H22N6O6 |
|---|---|
分子量 |
346.34 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7+/m1/s1 |
InChIキー |
IYMAXBFPHPZYIK-RQJHMYQMSA-N |
異性体SMILES |
C(C[C@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N |
正規SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B15223646.png)

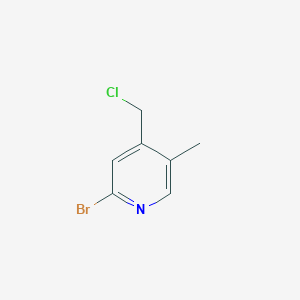
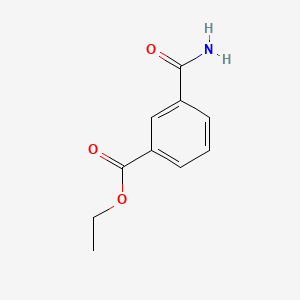
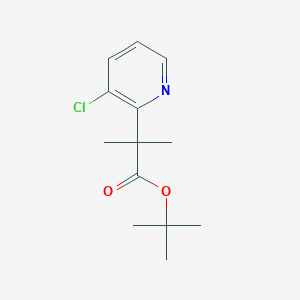
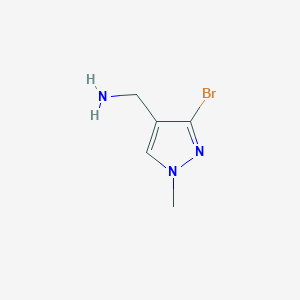
![Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15223676.png)
